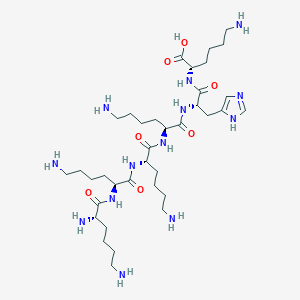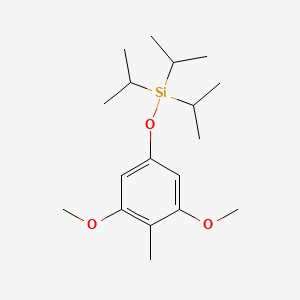
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with dimethoxy and methyl groups, attached to a silicon atom bonded to three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane typically involves the reaction of 3,5-dimethoxy-4-methylphenol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the product using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-based molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which (3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and other interactions, while the silicon atom can form stable bonds with various substrates. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxy-4-propan-2-yl-phenyl)methanol: Similar structure but with a hydroxyl group instead of a silane group.
(3,5-Dichlorophenyl)methoxy-tri(propan-2-yl)silane: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
(3,5-Dimethoxy-4-methylphenoxy)tri(propan-2-yl)silane is unique due to the combination of its phenoxy and silane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
831171-37-0 |
|---|---|
Molecular Formula |
C18H32O3Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-methylphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C18H32O3Si/c1-12(2)22(13(3)4,14(5)6)21-16-10-17(19-8)15(7)18(11-16)20-9/h10-14H,1-9H3 |
InChI Key |
QROCNAGZCIBYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)O[Si](C(C)C)(C(C)C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
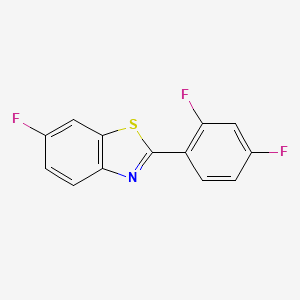
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
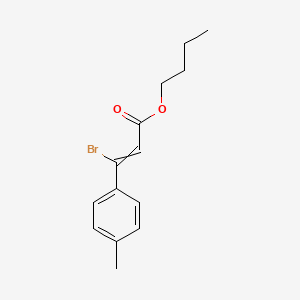
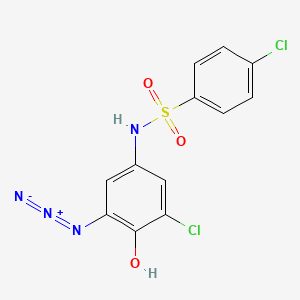
![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
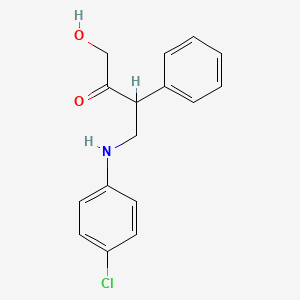
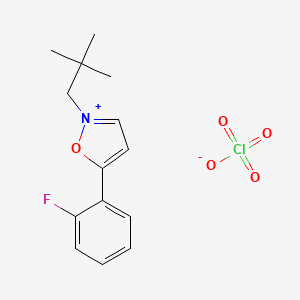
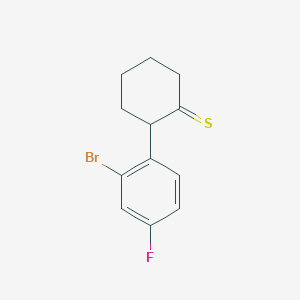
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)

